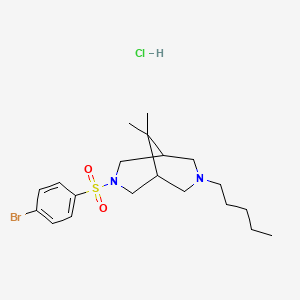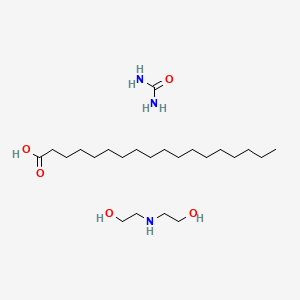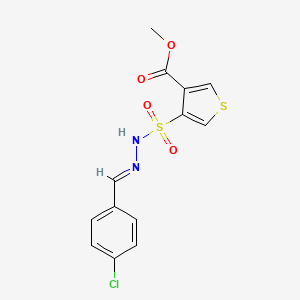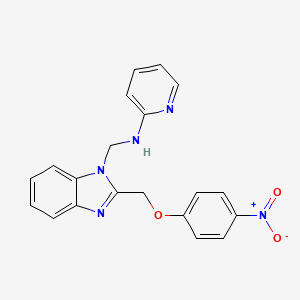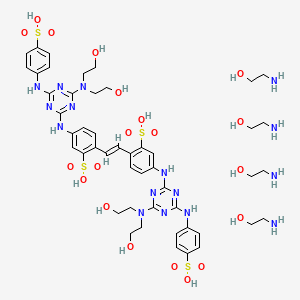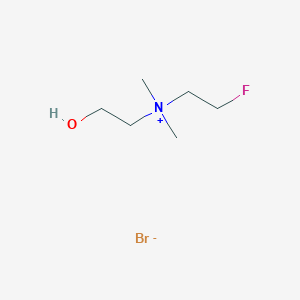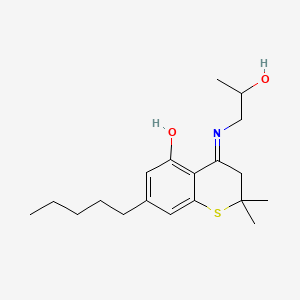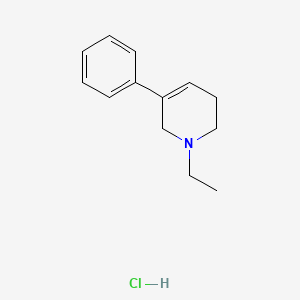
Pyridine, 1,2,3,6-tetrahydro-1-ethyl-5-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 1,2,3,6-tetrahydro-1-ethyl-5-phenyl-, hydrochloride: is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by the presence of a pyridine ring that is partially saturated, with an ethyl group at the 1-position and a phenyl group at the 5-position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1,2,3,6-tetrahydro-1-ethyl-5-phenyl-, hydrochloride can be achieved through various synthetic routes. One common method involves the catalytic hydrogenation of pyridine derivatives. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of magnetically recoverable catalysts has been explored to facilitate the separation and reuse of catalysts, thereby reducing production costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 1,2,3,6-tetrahydro-1-ethyl-5-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyridines, piperidines, and other heterocyclic compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, Pyridine, 1,2,3,6-tetrahydro-1-ethyl-5-phenyl-, hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent. It has been investigated for its neuroprotective properties and its role in modulating neurotransmitter systems .
Medicine: In medicine, this compound is explored for its potential use in treating neurological disorders such as Parkinson’s disease. It acts as a dopaminergic neurotoxin, which is useful in creating animal models for studying the disease .
Industry: Industrially, this compound is used in the manufacture of specialty chemicals and as an intermediate in organic synthesis .
Mécanisme D'action
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1-ethyl-5-phenyl-, hydrochloride involves its interaction with specific molecular targets in the body. It primarily affects the dopaminergic system by inhibiting the reuptake of dopamine, leading to increased levels of this neurotransmitter in the synaptic cleft. This action is mediated through its binding to dopamine transporters and subsequent inhibition of dopamine reuptake .
Comparaison Avec Des Composés Similaires
Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.
Piperidine: A fully saturated analog of pyridine.
Dihydropyridine: A partially saturated analog of pyridine with two hydrogen atoms added.
Uniqueness: Pyridine, 1,2,3,6-tetrahydro-1-ethyl-5-phenyl-, hydrochloride is unique due to its specific substitution pattern and its hydrochloride form, which enhances its solubility and stability. This makes it particularly useful in various scientific and industrial applications .
Propriétés
Numéro CAS |
109904-51-0 |
|---|---|
Formule moléculaire |
C13H18ClN |
Poids moléculaire |
223.74 g/mol |
Nom IUPAC |
1-ethyl-5-phenyl-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-2-14-10-6-9-13(11-14)12-7-4-3-5-8-12;/h3-5,7-9H,2,6,10-11H2,1H3;1H |
Clé InChI |
YLKAUGSVSFTTEO-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC=C(C1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



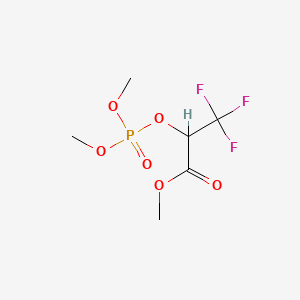
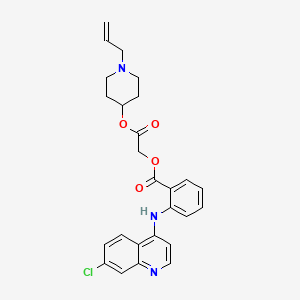
![4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide](/img/structure/B12753887.png)


